![molecular formula C23H21N5O4S B2665941 4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(4-sulfamoylphenethyl)benzamide CAS No. 440330-52-9](/img/structure/B2665941.png)

4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(4-sulfamoylphenethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

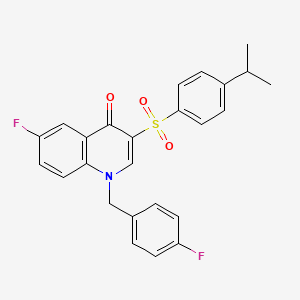

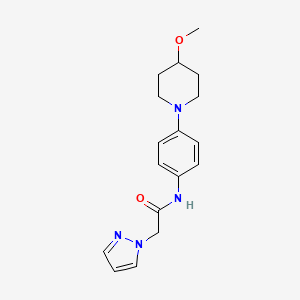

The compound “4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(4-sulfamoylphenethyl)benzamide” is a derivative of benzo[d][1,2,3]triazin . It is related to the class of compounds known as Blatter radicals, which are stable free radicals . The properties of these compounds can be modified through simple substitution changes .

Synthesis Analysis

The synthesis of benzo[d][1,2,3]triazin derivatives involves various methods to synthesise and customise Blatter radicals . Recent developments in their synthesis have transformed their utility . A new series of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide hybrids was designed, synthesized, and screened as potential cholinesterase inhibitors .Molecular Structure Analysis

The molecular structure of these compounds depends on their chemical structure and morphology . The structure can be modified more widely and more easily through simple substitution changes .Chemical Reactions Analysis

The chemical reactions involving these compounds depend on their chemical structure . They have been used in the synthesis of functional materials .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their chemical structure . They have important spectroscopic, structural, electrochemical, magnetic, and chemical properties .Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have been focusing on the synthesis and characterization of compounds related to 4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(4-sulfamoylphenethyl)benzamide. For instance, the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea, leading to the formation of new compounds with potential applications in materials science and chemistry. This process involves complex reactions that yield new structures with potential utility in various scientific domains (Adhami et al., 2012).

Photochemistry and Degradation Studies

Research has also delved into the photochemical properties and degradation pathways of compounds structurally similar to 4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(4-sulfamoylphenethyl)benzamide. For example, studies on the photodegradation of Azinphos-ethyl provide insights into the degradation mechanisms of triazine derivatives under specific environmental conditions, which is crucial for understanding their stability and environmental impact (Abdou et al., 1987).

Potential in Polymer and Material Science

Further investigations have highlighted the potential of triazine derivatives in the development of new materials, such as aromatic polyamides containing s-triazine rings. These studies are focused on the low-temperature synthesis and characterization of polyamides with inherent viscosities and solubility in polar solvents, indicating their applications in advanced materials science (Sagar et al., 1997).

Antimicrobial and Biological Activities

There is also a significant interest in exploring the biological activities of triazine derivatives, including their antimicrobial properties. Research into the synthesis, reactions, and biological activity of triazine derivatives containing sulfa drug moieties has revealed promising antibacterial agents, showcasing the potential of these compounds in medicinal chemistry and drug development (Aly et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O4S/c24-33(31,32)19-11-7-16(8-12-19)13-14-25-22(29)18-9-5-17(6-10-18)15-28-23(30)20-3-1-2-4-21(20)26-27-28/h1-12H,13-15H2,(H,25,29)(H2,24,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGZQUJPVLFXLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(4-sulfamoylphenethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2665858.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2665859.png)

![5-[(2-Chlorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2665875.png)

![N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2665876.png)

![N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)cyclopropanecarboxamide](/img/structure/B2665878.png)

![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2665879.png)